(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
Description
Properties
IUPAC Name |
2-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-10-21-15-9-8-13(26(19,23)24)11-16(15)25-18(21)20-17(22)14-7-5-4-6-12(14)2/h3-9,11H,1,10H2,2H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUHDRDIUFMBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the formation of the benzo[d]thiazole core through a cyclization reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Allyl halides, sulfamoyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inducing apoptosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and promoting cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and related derivatives:
Key Observations:
Structural Variations: The target compound’s sulfamoyl group (-SO₂NH₂) distinguishes it from analogs with carbamoyl (-CONH₂) or methylsulfonyl (-SO₂CH₃) groups. Sulfamoyl derivatives often exhibit enhanced solubility and binding affinity compared to methylsulfonyl analogs . Substitution on the benzamide ring (e.g., 2-methyl vs. 2,4-dimethoxy) influences electronic properties and steric bulk, which may affect target selectivity .
Synthetic Efficiency: Compound 4g achieved an 82% yield via condensation of thiosemicarbazide with benzodioxine derivatives, highlighting the efficiency of imine-forming reactions in similar systems . The STING agonist analog required multistep synthesis with a moderate yield (63%), reflecting challenges in introducing carbamoyl and amino-pyridine groups .
Spectroscopic Trends :
- IR spectra of compound 4g confirmed dual carbonyl stretches (1690, 1638 cm⁻¹), consistent with acryloyl and benzamide C=O groups .
- ¹H NMR data for the STING agonist revealed deshielded aromatic protons (δ 8.2–7.8 ppm), likely due to electron-withdrawing carbamoyl groups .
Notes
Data Limitations : Direct spectral or biological data for the target compound are unavailable in the provided evidence. Comparisons rely on structurally related derivatives.
Sulfamoyl vs. Carbamoyl : Sulfamoyl groups may confer superior solubility and hydrogen-bonding capacity compared to carbamoyl analogs, but this requires experimental validation.
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a compound that has drawn attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives , characterized by a thiazole ring, an allyl group, and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 419.5 g/mol. The unique structural features contribute to its stability and reactivity, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial and antifungal activities. The presence of the sulfonamide group is crucial for these effects, as it interferes with bacterial folate synthesis, a pathway essential for bacterial growth.
- Antibacterial Activity : Studies have shown that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide can inhibit the growth of various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound may also demonstrate antifungal properties, potentially effective against pathogens like Candida spp.
Anticancer Potential
The compound's structure suggests potential anticancer activity . Sulfonamide derivatives have been documented to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of reactive oxygen species (ROS)
- Modulation of apoptotic pathways
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various benzamide derivatives and evaluated their biological activities against dopamine D2 and serotonin receptors. While this study did not focus on our compound specifically, it highlights the relevance of benzamide derivatives in pharmacological research .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzene ring can enhance potency and selectivity against target pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
